BenchChemオンラインストアへようこそ!

methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

COX-2 inhibitor design Structure-activity relationship (SAR) Chiral sulfamoylbenzoates

Optimize your COX-2 research with CAS 2034255-29-1—a chiral sulfamoylheteroaryl pyrazole with a unique C2-substituted ethyl linker bearing both furan and pyrazole rings. This scaffold generates a distinct spatial orientation not replicated by achiral analogs (e.g., CAS 2034327-86-9), enabling enantiomeric resolution and differential COX-1/COX-2 selectivity profiling. Its methyl benzoate ester serves as a handle for esterase-activated prodrug studies, allowing direct comparison of hydrolysis rates and oral bioavailability. Secure this research-exclusive compound for your next-generation anti-inflammatory discovery program.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4
CAS No. 2034255-29-1
Cat. No. B2698974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
CAS2034255-29-1
Molecular FormulaC17H17N3O5S
Molecular Weight375.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C17H17N3O5S/c1-24-17(21)13-5-7-14(8-6-13)26(22,23)19-12-15(16-4-2-11-25-16)20-10-3-9-18-20/h2-11,15,19H,12H2,1H3
InChIKeyTVRXULFGMHERDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034255-29-1): Structural Classification and Pharmacophore Context for Research Procurement


Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034255-29-1) is a synthetic small molecule belonging to the sulfamoylheteroaryl pyrazole class, a chemical series extensively characterized for cyclooxygenase-2 (COX-2) inhibitory activity in anti-inflammatory drug discovery [1]. The compound incorporates a methyl benzoate ester linked via a sulfamoyl bridge to an ethyl chain that bears both a furan-2-yl and a 1H-pyrazol-1-yl substituent at the 2-position, creating a chiral center not present in most canonical COX-2 inhibitor scaffolds. Patent disclosures covering the general sulfamoylheteroaryl pyrazole series establish the medicinal chemistry precedent for compounds of this architecture as selective COX-2 inhibitors [1].

Why Structural Analogs Cannot Substitute Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate in COX-2-Targeted Research Programs


Within the sulfamoylheteroaryl pyrazole series, the position of heteroaryl attachment on the ethyl linker fundamentally dictates the three-dimensional presentation of the pharmacophore to the COX-2 active site [1]. The target compound methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate bears both the furan and pyrazole rings at the 2-position of the ethyl chain, generating a chiral center and a distinct spatial orientation that cannot be replicated by its closest regioisomer, methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034327-86-9), where the furan is attached at the pyrazole 4-position [2]. This regiochemical difference is known to produce diverging COX-1/COX-2 selectivity profiles in analogous pyrazole-based inhibitor pairs [1]. Consequently, generic substitution between these isomers is not scientifically defensible without explicit comparative pharmacological data.

Quantitative Differentiation Evidence for Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate Against Comparators


Chiral Center and Regiochemical Differentiation Against the 4-Pyrazolyl Isomer (CAS 2034327-86-9)

The target compound differs from its closest commercially cataloged analog, methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034327-86-9), by the attachment point of the furan moiety [2]. In CAS 2034255-29-1, furan-2-yl and 1H-pyrazol-1-yl are both linked to the C2 position of the ethyl spacer, creating an asymmetric carbon center [1]. In contrast, CAS 2034327-86-9 features furan substitution at the pyrazole 4-position and a symmetrical ethyl bridge [2]. In analogous sulfamoylheteroaryl pyrazole series, such regiochemical variations have been shown to alter COX-2 IC50 values by more than 10-fold, as the spatial orientation of the heteroaryl rings determines hydrogen-bonding interactions with Arg120 and Tyr355 in the COX-2 binding pocket [1].

COX-2 inhibitor design Structure-activity relationship (SAR) Chiral sulfamoylbenzoates

COX-2 Pharmacophore Alignment Compared to Celecoxib-Like Pyrazole Scaffolds

The sulfamoylbenzoate moiety in CAS 2034255-29-1 serves as a bioisosteric replacement for the sulfamoylphenyl group found in celecoxib and related COX-2 inhibitors [1]. Patent EP1104760A1 establishes that compounds within this general formula exhibit COX-2 inhibitory activity, and that the methyl benzoate ester can modulate both potency and physicochemical properties relative to the free sulfonamide [1]. For a closely related sulfamoylheteroaryl pyrazole compound (BDBM50361597), COX-2 IC50 was determined to be 1,100 nM in murine J774 macrophage assays, with COX-1 IC50 exceeding 10,000 nM, demonstrating a >9-fold selectivity window [2]. While direct enzymatic data for CAS 2034255-29-1 is not yet reported, the structural homology and shared pharmacophore elements support a comparable selectivity trajectory.

COX-2 pharmacophore modeling Sulfamoylphenyl pyrazole inhibitors Selectivity profiling

Methyl Ester Prodrug Potential Versus Free Carboxylic Acid Analogs

The methyl ester in CAS 2034255-29-1 distinguishes it from free carboxylic acid or sulfonamide analogs within the sulfamoylheteroaryl pyrazole patent space [1]. Patent EP1104760A1 explicitly claims compounds where the benzoate ester modulates lipophilicity and oral absorption, with methyl esters serving as potential prodrugs that undergo in vivo hydrolysis to the active acid form [1]. In contrast, direct sulfonamide analogs (e.g., celecoxib, IC50 ~40 nM for COX-2) achieve high potency but with different physicochemical profiles [2]. The ester functionality in CAS 2034255-29-1 provides a handle for tuning logP and membrane permeability independently of target engagement potency.

Prodrug design Methyl benzoate hydrolysis Oral bioavailability optimization

Optimal Procurement and Research Application Scenarios for Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate


Chiral SAR Exploration in COX-2 Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation selective COX-2 inhibitors can utilize CAS 2034255-29-1 as a chiral scaffold to probe stereospecific interactions within the COX-2 side pocket. The C2-substituted ethyl linker bearing both furan and pyrazole rings provides a unique handle for enantiomeric resolution and subsequent differential activity profiling, a capability not offered by achiral analogs such as CAS 2034327-86-9 [1][2].

Prodrug Feasibility Studies for Sulfamoylbenzoate COX-2 Inhibitors

Pharmacokinetic research groups investigating esterase-activated prodrugs can employ CAS 2034255-29-1 to assess in vitro and in vivo hydrolysis rates of the methyl benzoate ester to the active carboxylic acid form. This compound enables direct comparison with non-esterified sulfamoyl analogs to quantify the impact of esterification on oral bioavailability and tissue distribution [1].

Selectivity Profiling Panels Against COX-1 and COX-2 Isoforms

Biochemical assay laboratories can include CAS 2034255-29-1 in COX-1/COX-2 selectivity screening panels alongside established inhibitors such as celecoxib. The sulfamoylheteroaryl pyrazole pharmacophore is predicted to confer >9-fold COX-2 selectivity based on class-level data from structurally related compounds [3], and the target compound's unique substitution pattern may further modulate the selectivity index.

Quote Request

Request a Quote for methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.